2,3-二甲基-2H-吲唑-6-胺盐酸盐

描述

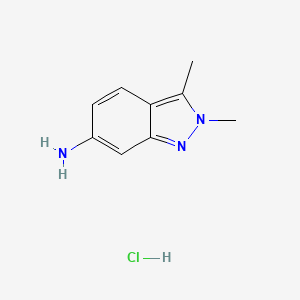

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is an organic compound with the molecular formula C9H12ClN3. It is a pharmaceutical intermediate, often used in the synthesis of various drugs, including Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors .

科学研究应用

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of drugs like Pazopanib hydrochloride, which is used in cancer treatment.

Industry: In the production of pharmaceuticals and fine chemicals

生化分析

Biochemical Properties

It is known that it is involved in the synthesis of pazopanib hydrochloride , which interacts with various enzymes and proteins, particularly those involved in angiogenesis .

Cellular Effects

As a precursor to pazopanib hydrochloride, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a precursor to pazopanib hydrochloride, it may indirectly exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a solid at room temperature and is slightly soluble in DMSO and methanol .

Metabolic Pathways

As a precursor to pazopanib hydrochloride, it may indirectly be involved in various metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride typically involves multiple steps:

Nitration and Reduction: The starting material, 2,3-dimethyl-6-nitro-2H-indazole, is synthesized by nitration of 2,3-dimethylindazole. .

Hydrochloride Formation: The final step involves the reaction of 2,3-dimethyl-6-amino-2H-indazole with hydrochloric acid to form 2,3-Dimethyl-2H-indazol-6-amine hydrochloride.

Industrial Production Methods

Industrial production of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride follows similar synthetic routes but often employs continuous flow microreactor technology to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions and minimizes the formation of by-products .

化学反应分析

Types of Reactions

2,3-Dimethyl-2H-indazol-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as tin(II) chloride in hydrochloric acid are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indazole derivatives

作用机制

The mechanism of action of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of Pazopanib hydrochloride, it contributes to the inhibition of vascular endothelial growth factor receptors and platelet-derived growth factor receptors, thereby inhibiting angiogenesis and tumor growth .

相似化合物的比较

Similar Compounds

- 2,3-Dimethyl-6-nitro-2H-indazole

- 2,3-Dimethyl-6-amino-2H-indazole

- N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is unique due to its specific role as an intermediate in the synthesis of Pazopanib hydrochloride. Its structural features, such as the dimethyl and amino groups, make it a valuable precursor in pharmaceutical synthesis .

生物活性

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a chemical compound with notable biological activity, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of Pazopanib hydrochloride, a well-known angiogenesis inhibitor used in cancer therapy. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12ClN3

- Molecular Weight : Approximately 197.66 g/mol

- Appearance : Pale beige to light beige solid, hygroscopic in nature

The biological activity of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride is primarily attributed to its interaction with various molecular targets involved in tumor growth and angiogenesis. Key mechanisms include:

- Inhibition of Kinases : It has been shown to inhibit certain kinases that play a crucial role in cancer progression, including those involved in signaling pathways related to cell proliferation and survival .

- Antitumor Activity : The compound exhibits significant antitumor properties by disrupting abnormal cell proliferation and affecting angiogenesis processes.

- Pharmacokinetic Properties : Studies suggest good absorption and permeability across biological membranes, enhancing its potential for drug development.

Biological Activity Overview

The biological activities of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

-

Cell Line Studies :

- In vitro assays demonstrated that 2,3-Dimethyl-2H-indazol-6-amine hydrochloride significantly inhibited the growth of cancer cell lines such as HL60 and HCT116, with IC50 values indicating potent activity .

- A study reported that derivatives of this compound showed selective inhibition against kinases like CHK1 and CDK2, further supporting its role in cancer therapeutics .

- Animal Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, a comparison with structurally similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pazopanib Hydrochloride | Angiogenesis inhibitor targeting VEGFR and PDGFR | Effective in renal cell carcinoma treatment |

| Other Indazole Derivatives | Varying substituents affecting activity | Some exhibit kinase inhibition |

| 2-Methyl-2H-indazol-3-amine | Similar structure but different substitution pattern | Explored for anticancer properties |

属性

IUPAC Name |

2,3-dimethylindazol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTQJZDNKWQSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676913 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-60-2 | |

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。